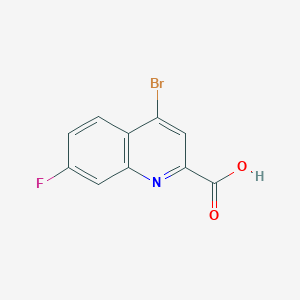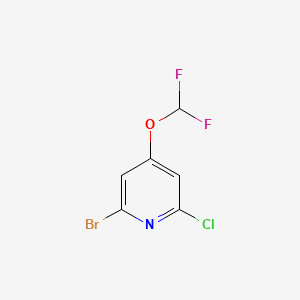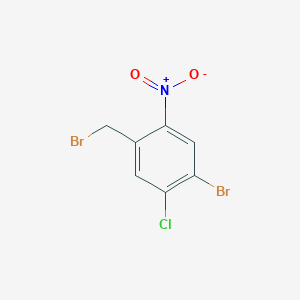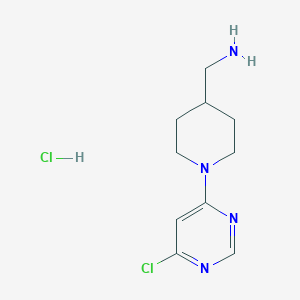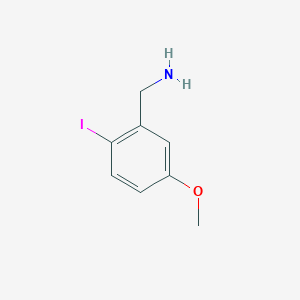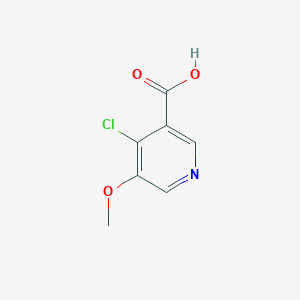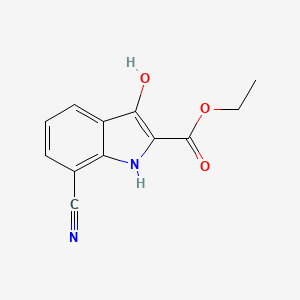
Ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its indole core, which is substituted with a cyano group at the 7-position, a hydroxy group at the 3-position, and an ethyl ester at the 2-position. These substitutions confer unique chemical properties and potential biological activities to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the cyano, hydroxy, and ethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as amines or alcohols in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of 3-oxo derivatives.
Reduction: Formation of 7-amino derivatives.
Substitution: Formation of various amide or ester derivatives.
Applications De Recherche Scientifique
Ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or receptors involved in cell proliferation and survival. The cyano and hydroxy groups play crucial roles in binding to these targets, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1H-indole-3-carboxylate: Lacks the cyano and hydroxy groups, resulting in different chemical and biological properties.
7-Cyano-1H-indole-2-carboxylate:
3-Hydroxy-1H-indole-2-carboxylate: Lacks the cyano and ethyl ester groups, leading to different biological activities.
Uniqueness
Ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H10N2O3 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H10N2O3/c1-2-17-12(16)10-11(15)8-5-3-4-7(6-13)9(8)14-10/h3-5,14-15H,2H2,1H3 |
Clé InChI |
MRHYHMTVGYZSTP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=CC=CC(=C2N1)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


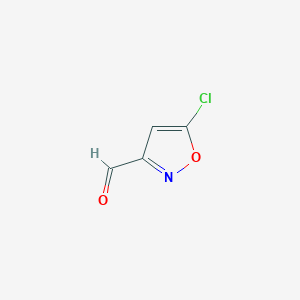
![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B15224164.png)
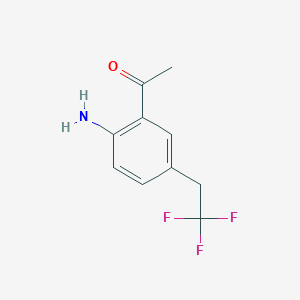
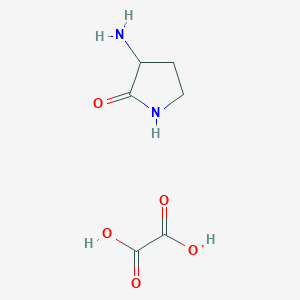


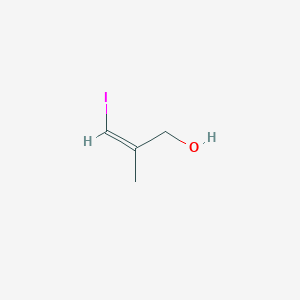
![8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione](/img/structure/B15224203.png)
